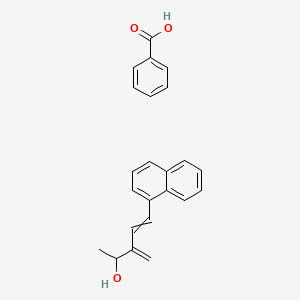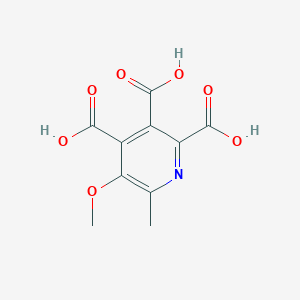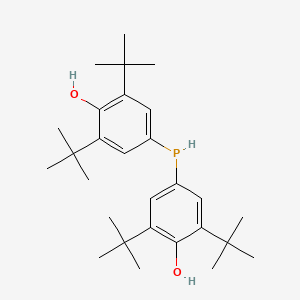
4,4'-Phosphanediylbis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . It is widely used in various industrial applications due to its excellent antioxidant properties.
Vorbereitungsmethoden
The synthesis of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus trichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions where the phenolic hydrogen atoms are replaced by other functional groups.
Hydrolysis: The compound can hydrolyze to form bis(2,6-di-tert-butylphenol) and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in preventing oxidative damage in biological systems.
Wirkmechanismus
The antioxidant activity of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant . The compound interacts with molecular targets involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) include:
2,4-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant additive in biolubricants.
Compared to these compounds, 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) offers unique advantages due to its phosphorus-containing structure, which enhances its antioxidant performance and stability in various applications.
Eigenschaften
CAS-Nummer |
848650-08-8 |
|---|---|
Molekularformel |
C28H43O2P |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phosphanylphenol |
InChI |
InChI=1S/C28H43O2P/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
InChI-Schlüssel |
PZTFWKINMFJUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


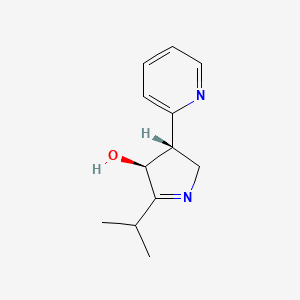

![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
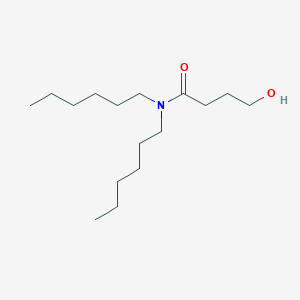
methanone](/img/structure/B14198667.png)
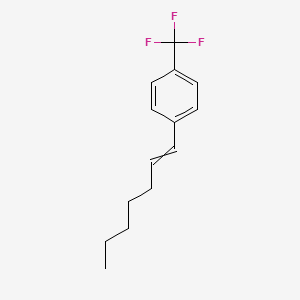
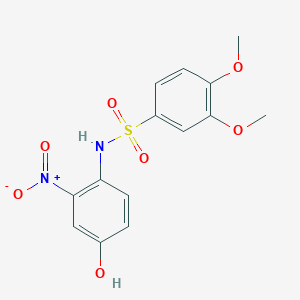
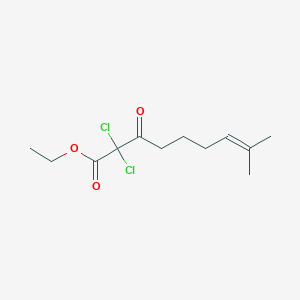
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
